molecular formula C39H30N2O4 B11510144 3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate

3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate

Cat. No.: B11510144
M. Wt: 590.7 g/mol
InChI Key: ZTNFRNGDLBOXOS-UHFFFAOYSA-N
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Description

3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with a suitable amine to form the benzoyl amide intermediate. This intermediate is then subjected to cyclization reactions to form the diazepine core. The final step involves the esterification of the phenyl group with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate is unique due to its complex structure, which includes multiple aromatic rings and a diazepine core. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C39H30N2O4

Molecular Weight

590.7 g/mol

IUPAC Name

[3-(5-benzoyl-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] benzoate

InChI

InChI=1S/C39H30N2O4/c42-35-25-30(26-13-4-1-5-14-26)24-33-36(35)37(29-19-12-20-31(23-29)45-39(44)28-17-8-3-9-18-28)41(34-22-11-10-21-32(34)40-33)38(43)27-15-6-2-7-16-27/h1-23,30,37,40H,24-25H2

InChI Key

ZTNFRNGDLBOXOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)OC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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